(2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an iodinated benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the 3-iodobenzyl group through a nucleophilic substitution reaction. The final step often involves the formation of the carboxylic acid group under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its iodinated benzyl group can be used for radiolabeling, allowing for imaging and tracking in biological systems.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows for the development of new products with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and iodinated benzyl group can interact with enzymes, receptors, or other proteins, modulating their activity. The tert-butoxycarbonyl group may also play a role in stabilizing the compound and enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(Tert-butoxycarbonyl)-4-benzyl-pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(Tert-butoxycarbonyl)-4-(4-iodobenzyl)-pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-chlorobenzyl)-pyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (2S,4R)-1-(Tert-butoxycarbonyl)-4-(3-iodobenzyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of the iodinated benzyl group This iodine atom can be used for radiolabeling, providing a distinct advantage in imaging and tracking studies
Properties
IUPAC Name |
4-[(3-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQERMIXCSDCMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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